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Compound of Interest

Compound Name: DMTr-TNA-U-amidite

Cat. No.: B12386518

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of a-L-threofuranosyl
nucleic acid (TNA) oligonucleotides containing uracil, utilizing DMTr-TNA-U-amidite. The
protocol is designed for use with standard automated DNA synthesizers.

Introduction

Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) with a four-carbon
threofuranosyl sugar backbone. This structural difference from the natural five-carbon ribose or
deoxyribose sugars imparts TNA with unique biochemical properties, including resistance to
nuclease degradation and the ability to form stable duplexes with both DNA and RNA. These
characteristics make TNA a promising candidate for various therapeutic and diagnostic
applications. The solid-phase synthesis of TNA oligonucleotides follows the well-established
phosphoramidite chemistry, with specific modifications to accommodate the unique structure of
TNA monomers.

Data Presentation

The following tables summarize the key quantitative parameters for the solid-phase synthesis
of TNA oligonucleotides using DMTr-TNA-U-amidite.

Table 1. Reagents for Automated Solid-Phase Synthesis
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Reagent

Composition

Concentration

Purpose

3% Trichloroacetic
Acid (TCA) in

Removal of the 5'-

Deblocking Solution ] 3% (w/v) ]

Dichloromethane DMTr protecting group

(DCM)

DMTr-TNA-U-

o S TNA monomer for
DMTr-TNA-U-amidite phosphoramidite in 01M ) )
o chain elongation

Anhydrous Acetonitrile

5-Ethylthio-1H- Activation of the
Activator tetrazole (ETT) in 0.25M phosphoramidite for

Anhydrous Acetonitrile

coupling

Acetic Acetylation of
Capping Solution A Anhydride/Lutidine/TH  1:1:8 (viviv) unreacted 5'-hydroxyl
F groups
16% N-
Catalyst for the

Capping Solution B

Methylimidazole (NMI)
in THF

16% (v/v)

capping reaction

Oxidizing Solution

0.02 M lodine in
THF/Pyridine/Water

0.02M

Oxidation of the
phosphite triester to a
stable phosphate
triester

Table 2: Synthesis Cycle Parameters for DMTr-TNA-U-amidite
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Average Stepwise

Step Reagent(s) Duration .
Yield
1. Deblocking 3% TCAin DCM 60 seconds (x2) >99%
) DMTr-TNA-U-amidite
2. Coupling 2000 seconds 97-99.5%[1][2]

+ Activator

Capping Solutions A

3. Capping 30 seconds >99%
and B
4. Oxidation Oxidizing Solution 30 seconds >99%
Table 3: Post-Synthesis Cleavage and Deprotection
Step Reagent Temperature Duration
Cleavage and 33% Aqueous
) ) ) 55°C 18 hours[3]
Deprotection Ammonium Hydroxide

Table 4: Expected Yields

Parameter

Expected Value

Stepwise Coupling Efficiency

97-99.5%[1][2]

Overall Yield (post-purification)

30-75%

Experimental Protocols

The solid-phase synthesis of TNA oligonucleotides is performed on an automated DNA

synthesizer using the phosphoramidite method. The following protocol outlines the key steps.

1. Preparation of Reagents:

e Prepare all solutions under anhydrous conditions.
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e Dissolve the DMTr-TNA-U-amidite and activator in anhydrous acetonitrile to the
concentrations specified in Table 1.

o Ensure all other reagents are fresh and of synthesis grade.
2. Automated Solid-Phase Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., Controlled Pore Glass -
CPG) pre-functionalized with the initial nucleoside or a universal linker. Each cycle of
nucleotide addition consists of four steps:

o Step 1: Deblocking: The 5'-dimethoxytrityl (DMTr) protecting group of the nucleotide attached
to the solid support is removed by treatment with the deblocking solution (3% TCA in DCM).
This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then
washed with anhydrous acetonitrile. A dual deblocking step with two 60-second treatments is
recommended for TNA synthesis.

e Step 2: Coupling: The DMTr-TNA-U-amidite is activated by the activator solution (0.25 M
ETT) and delivered to the synthesis column. The activated phosphoramidite reacts with the
free 5'-hydroxyl group of the growing oligonucleotide chain. A significantly extended coupling
time of 2000 seconds is crucial for achieving high coupling efficiency with TNA amidites.

o Step 3: Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl
groups are irreversibly blocked by acetylation. This is achieved by treating the solid support
with the capping solutions.

o Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and is therefore
oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.

These four steps are repeated for each subsequent DMTr-TNA-U-amidite or other desired
phosphoramidites in the sequence.

3. Post-Synthesis Cleavage and Deprotection:

 After the final synthesis cycle, the oligonucleotide remains attached to the solid support and
is fully protected.
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e The solid support is transferred from the synthesis column to a screw-cap vial.
e Add 33% aqueous ammonium hydroxide to the vial.

o Seal the vial tightly and heat at 55 °C for 18 hours. This step cleaves the oligonucleotide
from the solid support and removes the protecting groups from the phosphate backbone and
the nucleobases.

4. Purification:

o After cleavage and deprotection, the crude TNA oligonucleotide solution is cooled and the
supernatant is transferred to a new tube.

e The solution is then typically dried using a centrifugal evaporator.

e The crude TNA oligonucleotide can be purified using methods such as denaturing
polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography
(HPLC).

Visualization of the Synthesis Workflow

Click to download full resolution via product page

Caption: Workflow of DMTr-TNA-U-amidite Solid-Phase Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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